Cas no 950300-90-0 (1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine)

1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- 1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine
-
- インチ: 1S/C20H25N5O2/c1-14-11-20(24-9-7-23(2)8-10-24)25-19(21-14)13-16(22-25)15-5-6-17(26-3)18(12-15)27-4/h5-6,11-13H,7-10H2,1-4H3
- InChIKey: GMHHJMUWWSXHOY-UHFFFAOYSA-N
- SMILES: C12=CC(C3=CC=C(OC)C(OC)=C3)=NN1C(N1CCN(C)CC1)=CC(C)=N2
1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3379-0049-15mg |
1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |
950300-90-0 | 90%+ | 15mg |
$133.5 | 2023-07-27 | |
Life Chemicals | F3379-0049-40mg |
1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |
950300-90-0 | 90%+ | 40mg |
$210.0 | 2023-07-27 | |
Life Chemicals | F3379-0049-2μmol |
1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |
950300-90-0 | 90%+ | 2μmol |
$85.5 | 2023-07-27 | |
Life Chemicals | F3379-0049-5μmol |
1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |
950300-90-0 | 90%+ | 5μmol |
$94.5 | 2023-07-27 | |
Life Chemicals | F3379-0049-50mg |
1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |
950300-90-0 | 90%+ | 50mg |
$240.0 | 2023-04-26 | |
Life Chemicals | F3379-0049-5mg |
1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |
950300-90-0 | 90%+ | 5mg |
$103.5 | 2023-07-27 | |
Life Chemicals | F3379-0049-3mg |
1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |
950300-90-0 | 90%+ | 3mg |
$94.5 | 2023-07-27 | |
Life Chemicals | F3379-0049-20μmol |
1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |
950300-90-0 | 90%+ | 20μmol |
$118.5 | 2023-07-27 | |
Life Chemicals | F3379-0049-2mg |
1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |
950300-90-0 | 90%+ | 2mg |
$88.5 | 2023-07-27 | |
Life Chemicals | F3379-0049-10μmol |
1-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine |
950300-90-0 | 90%+ | 10μmol |
$103.5 | 2023-07-27 |
1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
6. Caper tea
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazineに関する追加情報
Introduction to 1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-α]pyrimidin-7-yl-4-methylpiperazine (CAS No. 950300-90-0)
1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-α]pyrimidin-7-yl-4-methylpiperazine, identified by its CAS number 950300-90-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of intense research interest. The presence of multiple aromatic rings and functional groups in its structure suggests a high degree of molecular diversity, which is often leveraged in the development of novel therapeutic agents.
The chemical structure of 1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-α]pyrimidin-7-yl-4-methylpiperazine incorporates a pyrazolo[1,5-α]pyrimidine core, which is a well-studied scaffold in drug discovery. This particular scaffold has been explored for its potential in modulating various biological pathways, including those relevant to cancer, inflammation, and neurodegenerative diseases. The incorporation of a 3,4-dimethoxyphenyl group and a 4-methylpiperazine moiety further enhances the compound's pharmacological profile by introducing additional interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds with greater precision. Studies have indicated that the 1-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl moiety can interact with specific amino acid residues in protein targets, potentially leading to inhibitory or modulatory effects. This has opened up new avenues for developing small molecule inhibitors for therapeutic purposes.
The 4-methylpiperazine component of the molecule is particularly noteworthy for its role as a pharmacophore in central nervous system (CNS) drugs. Piperazine derivatives are known for their ability to cross the blood-brain barrier and exert effects on neurotransmitter systems. In the context of 1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl-4-methylpiperazine, this group may contribute to its potential applications in treating neurological disorders by modulating dopaminergic or serotonergic pathways.
Current research in the field has highlighted the importance of optimizing the structural features of such compounds to enhance their bioavailability and reduce potential side effects. The 7-substituted pyrazolo[1,5-a]pyrimidine core provides a versatile platform for further derivatization, allowing chemists to fine-tune the properties of the molecule. For instance, modifications at the 7-position can influence metabolic stability and target specificity.
In vitro studies have begun to unravel the potential therapeutic applications of 1-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl derivatives. Preliminary data suggest that these compounds may exhibit inhibitory activity against certain kinases and other enzymes implicated in disease pathways. The dimethoxyphenyl group is particularly interesting as it can engage in hydrophobic interactions with aromatic pockets in protein targets, enhancing binding affinity.
The synthesis of 950300-90-0 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed coupling reactions and palladium-mediated cross-coupling techniques, have been employed to construct the complex framework efficiently. These methods not only improve synthetic efficiency but also allow for greater control over regioselectivity and stereochemistry.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with specific targets with high precision. The combination of structural features found in 1-(3(4-dimethoxyphenyl))-5-methylpyrazolo[15a]-pyrimidin7(6H)-one makes it an attractive candidate for further exploration in drug discovery programs. Researchers are particularly interested in its potential as an anti-inflammatory agent or as a lead compound for developing treatments against neurodegenerative diseases.
The role of computational tools in predicting the pharmacokinetic properties of such compounds cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how these molecules behave within biological environments. These studies help in identifying key structural determinants that influence solubility, permeability, and metabolic stability—critical factors for drug development.
Future directions in research may focus on exploring analogs of CAS No 95030090, where subtle modifications could lead to enhanced potency or reduced toxicity profiles. The integration of machine learning algorithms into virtual screening processes has accelerated the identification of promising candidates for experimental validation. This interdisciplinary approach promises to streamline drug discovery pipelines significantly.
In conclusion,95030090 represents an intriguing compound with significant potential for therapeutic applications across multiple disease areas due to its unique structural characteristics,dimethoxyphenyl-pyrazolopyrimidine core,and piperazine moiety,which together contribute toward its diverse biological interactions,making it an exciting subject for ongoing research efforts aimed at developing novel pharmaceutical agents,that could address unmet medical needs effectively,and improve patient outcomes significantly.
950300-90-0 (1-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine) Related Products
- 151919-01-6(1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)
- 2227660-57-1((2S)-1-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol)
- 886911-55-3(3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide)
- 120877-65-8(3-(2-isocyanatoethyl)pyridine)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 94443-88-6(bacopaside X)
- 1127247-34-0(NHS-M-DPEG)
- 229180-63-6(N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)
- 1552684-26-0(5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid)




